2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one
CAS No.:
Cat. No.: VC15790725
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3NO3 |
|---|---|
| Molecular Weight | 249.19 g/mol |
| IUPAC Name | 2-methoxy-1-[5-methoxy-2-(trifluoromethyl)pyridin-4-yl]ethanone |
| Standard InChI | InChI=1S/C10H10F3NO3/c1-16-5-7(15)6-3-9(10(11,12)13)14-4-8(6)17-2/h3-4H,5H2,1-2H3 |
| Standard InChI Key | ULZFCESOIHAUOY-UHFFFAOYSA-N |
| Canonical SMILES | COCC(=O)C1=CC(=NC=C1OC)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one (CAS RN: 2305322-59-0) possesses the molecular formula C₁₀H₁₀F₃NO₃ and a molecular weight of 249.19 g/mol . Its structure comprises a pyridine ring substituted at the 4-position with an ethanone moiety bearing a methoxy group, while the 2- and 5-positions host a trifluoromethyl group and a second methoxy group, respectively. The SMILES notation COCC(=O)C1=CC(=NC=C1OC)C(F)(F)F captures this arrangement .
The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing the compound's stability and influencing its interactions with biological targets. The methoxy groups (-OCH₃) contribute to solubility in polar solvents while modulating steric hindrance around the pyridine core.
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related pyridine derivatives:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone | Trifluoromethyl at 5-position, methoxy at 3-position | Altered substitution pattern on pyridine |
| 2-Methoxy-3-(trifluoromethyl)pyridine | Trifluoromethyl at 3-position, methoxy at 2-position | Lacks ethanone moiety; simpler structure |
| 4-Trifluoromethylphenol | Phenolic -OH group with -CF₃ substituent | Different aromatic system and functional groups |
These comparisons highlight how positional isomerism and functional group variations dramatically alter physicochemical and biological properties .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one typically involves multi-step protocols:
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Pyridine Ring Construction: A Hantzsch dihydropyridine synthesis or cross-coupling reaction forms the substituted pyridine backbone.
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Trifluoromethylation: Introduction of the -CF₃ group via Ullmann-type couplings or nucleophilic substitution using trifluoromethylating agents like TMSCF₃.
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Methoxy Group Installation: Etherification using methyl iodide or dimethyl sulfate under basic conditions .
Critical challenges include regioselectivity in pyridine functionalization and minimizing side reactions involving the labile trifluoromethyl group. Yield optimization often requires palladium-catalyzed cross-couplings and inert atmosphere conditions .
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures. Analytical confirmation utilizes:
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¹H/¹³C NMR: Distinct signals for methoxy (δ 3.8–4.1 ppm), carbonyl (δ 190–210 ppm), and pyridine protons (δ 7.5–8.5 ppm).
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HRMS: Molecular ion peak at m/z 249.0613 (calculated for C₁₀H₁₀F₃NO₃) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but limited solubility in water (<0.1 mg/mL) . Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at the ethanone moiety under strongly acidic or basic conditions.
Spectroscopic Profile
Key spectral data:
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IR (KBr): ν = 1715 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch), 1100 cm⁻¹ (C-O-C asym. stretch).
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UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition of pyridine) .
Biological Activity and Applications
Material Science Applications
As a fluorinated building block, this compound serves in:
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Liquid crystal formulations (Δε = +3.2 at 20°C)
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Organic semiconductor dopants (conductivity increase: 15% at 0.5 wt%) .
Comparative Analysis with Analogues
Reactivity Trends
The ethanone moiety in 2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one enables nucleophilic additions absent in simpler analogues like 2-Methoxy-3-(trifluoromethyl)pyridine. For instance, condensation with hydrazines forms hydrazones with antibacterial activity (MIC improvement: 4–8× versus parent compound) .
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